molecular formula C11H13NO2 B11903464 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

カタログ番号: B11903464
分子量: 191.23 g/mol
InChIキー: GIRNJPQDXBBBSG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(7-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a substituted tetrahydroisoquinoline derivative characterized by a hydroxy group at the C7 position of the isoquinoline scaffold and an ethanone moiety at the C2 position (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive tetrahydroisoquinoline derivatives, which exhibit diverse pharmacological activities, including enzyme inhibition and receptor modulation .

特性

分子式

C11H13NO2

分子量

191.23 g/mol

IUPAC名

1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8(13)12-5-4-9-2-3-11(14)6-10(9)7-12/h2-3,6,14H,4-5,7H2,1H3

InChIキー

GIRNJPQDXBBBSG-UHFFFAOYSA-N

正規SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)O

製品の起源

United States

準備方法

Aluminum Chloride-Mediated Cyclization

In a method adapted from the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ), 3-HPCA is heated with AlCl₃ at 155–165°C for 1 hour. The reaction proceeds via intramolecular electrophilic aromatic substitution, forming the dihydroisoquinoline skeleton. The use of KCl and NaCl as additives (5:25:3:3 ratio of 3-HPCA:AlCl₃:KCl:NaCl) improves regioselectivity, favoring the 7-hydroxy isomer over the 5-hydroxy byproduct. After cyclization, the crude product is complexed with AlCl₃, which is subsequently decomposed using methanol and neutralized to pH 7 with sodium hydroxide, yielding 7-HQ in 85–90% purity.

Acetylation of the Isoquinoline Nitrogen

The acetyl group at the 2-position is introduced via N-acetylation. 7-HQ is reacted with acetic anhydride in the presence of a base such as triethylamine or pyridine. For example:

7-HQ+(CH3CO)2OEt3N, CH2Cl21-(7-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone\text{7-HQ} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-(7-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone}

This method typically achieves yields of 70–80%, with purification via silica gel chromatography using ethyl acetate/hexane (3:7).

Reductive Amination Approaches

An alternative route involves reductive amination to construct the tetrahydroisoquinoline ring while simultaneously introducing the acetyl group.

Sodium Borohydride Reduction

A two-step procedure starts with the condensation of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline with glyoxylic acid to form an imine intermediate. Subsequent reduction with NaBH₄ in tetrahydrofuran (THF) at 0°C yields the secondary amine, which is acetylated using acetyl chloride. Key parameters include:

  • Reaction Time: 6–8 hours for imine formation

  • Temperature: 0°C for reduction to prevent over-reduction

  • Yield: 65–75% after chromatography

Catalytic Hydrogenation

Palladium on carbon (10% Pd/C) catalyzes the hydrogenation of 7-hydroxyisoquinoline derivatives under 50 psi H₂ pressure in ethanol. Post-hydrogenation acetylation with acetic anhydride provides the target compound in 80–85% yield.

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation to accelerate reaction kinetics. A representative protocol involves:

  • Mixing 7-hydroxy-3,4-dihydroisoquinoline (1.0 equiv) with acetic anhydride (1.2 equiv) in dimethylformamide (DMF).

  • Irradiating at 150°C for 15 minutes under 300 W power.

  • Quenching with ice-water and extracting with ethyl acetate.

Advantages:

  • 95% conversion in 15 minutes vs. 6 hours conventionally

  • Reduced formation of diacetylated byproducts

Industrial-Scale Production Considerations

For kilogram-scale synthesis, cost-effective and safety-focused methods are prioritized:

Continuous Flow Chemistry

A continuous flow system couples cyclization and acetylation steps:

  • Cyclization Reactor: 3-HPCA and AlCl₃ in chlorobenzene at 160°C (residence time: 30 min)

  • Acetylation Module: In-line mixing with acetic anhydride at 80°C

  • Yield: 82% with >99% purity by HPLC

Crystallization Optimization

The final product is purified via antisolvent crystallization:

  • Solvent: Ethanol

  • Antisolvent: n-Heptane (4:1 ratio)

  • Particle Size: 50–100 μm (controlled by cooling rate)

Analytical Characterization Data

Critical quality attributes are verified using:

TechniqueKey DataReference
¹H NMR δ 2.94 (t, 2H, –CH₂–), 3.85 (s, 3H, –OCH₃), 7.01 (dd, J = 9.0 Hz, Ar-H)
HPLC Retention time: 8.2 min (C18 column, 60% MeOH/H₂O)
MS (ESI+) m/z 192.1 [M+H]⁺

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation routes:

MethodYield (%)Purity (%)ScalabilityCost Index
AlCl₃ Cyclization7895High$
Reductive Amination7298Moderate$$
Microwave-Assisted9599Low$$$
Continuous Flow8299High$$

化学反応の分析

Electrophilic Aromatic Substitution

The hydroxyl group at position 7 activates the aromatic ring toward electrophilic substitution. Key reactions include:

Reaction Conditions Product Yield Source
BrominationBr₂ in CH₂Cl₂, 0°C → RT1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone80%
SulfonationSO₂Cl₂, THF, 0°C → RT1-(7-(N,N-Diethylsulfamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone72%
NitrationHNO₃/H₂SO₄, 0°C1-(7-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone65%

The para position to the hydroxyl group is preferentially substituted due to electronic and steric effects. Bromination proceeds efficiently under mild conditions , while sulfonation requires careful control of stoichiometry to avoid over-substitution.

Hydroxyl Group Modifications

The phenolic hydroxyl group undergoes typical alcohol reactions:

  • Alkylation :
    Reacts with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃, DMF) to form 7-methoxy derivatives .
    Example:
    1-(7-Hydroxy-...)+CH3IK2CO31-(7-Methoxy-...)\text{1-(7-Hydroxy-...)} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{1-(7-Methoxy-...)}

  • Acylation :
    Acetylated using acetic anhydride (Ac₂O) in pyridine to yield 7-acetoxy derivatives .

Ethanone Group Reactivity

The ketone participates in nucleophilic additions and reductions:

Reaction Reagents Product Notes
ReductionNaBH₄/MeOH1-(7-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanolPartial racemization observed
Grignard AdditionCH₃MgBr, THF, -78°CTertiary alcohol derivativeLow yield (≤40%)

Ring-Opening and Rearrangement Reactions

The dihydroisoquinoline ring undergoes dehydrogenation under oxidative conditions (e.g., DDQ, CH₂Cl₂) to form fully aromatic isoquinoline derivatives . Catalytic hydrogenation (H₂, Pd/C) reduces the ring to a tetrahydroisoquinoline structure .

Coordination and Cocrystallization

The compound forms stable cocrystals with carboxylic acids (e.g., 4-hydroxybenzoic acid) via hydrogen bonding between the hydroxyl and carbonyl groups. These cocrystals exhibit enhanced solubility and stability :

Cocrystal Partner Molar Ratio XRD Peaks (2θ) Application
4-Hydroxybenzoic acid1:118.2°, 16.0°, 25.4°Pharmaceutical formulations

Stability Under Synthetic Conditions

  • Acidic Conditions : Protonation of the nitrogen occurs below pH 4, leading to ring-opening side reactions .

  • Basic Conditions : The ethanone group undergoes aldol condensation at pH > 10 .

Comparative Reactivity with Analogues

Reactivity differs significantly from structurally related compounds:

Compound Key Reaction Rate Relative to Target
7-Methoxy-3,4-dihydroisoquinolineNitration3× slower
6,7-Dimethoxy derivativeOxidation2× faster

The hydroxyl group’s electron-donating nature enhances electrophilic substitution rates compared to methoxy-substituted analogues .

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula C11H13NO2C_{11}H_{13}NO_2 and features a 3,4-dihydroisoquinoline backbone, which is significant in medicinal chemistry. The presence of the hydroxyl group at the 7-position enhances its biological activity.

Neuroprotective Effects

Research indicates that derivatives of 3,4-dihydroisoquinoline compounds exhibit neuroprotective properties. A study highlighted that 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can potentially mitigate neurodegenerative diseases such as Parkinson's disease by acting on dopaminergic pathways. This is particularly relevant as compounds in this class have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating significant free radical scavenging abilities. The mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage . This property is crucial in developing supplements aimed at reducing oxidative stress-related conditions.

Antimicrobial Properties

Preliminary studies suggest that 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exhibits antimicrobial activity against several bacterial strains. The compound's structure allows it to interact with bacterial membranes, leading to increased permeability and eventual cell death . This application could be explored further for developing new antibiotics.

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving rodents, administration of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone resulted in a marked reduction in neurodegeneration markers following induced oxidative stress. The treated group showed improved motor function and reduced levels of inflammatory cytokines compared to the control group .

Case Study 2: Antioxidant Efficacy Assessment

A series of experiments assessed the antioxidant effects of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results indicated that the compound exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid .

作用機序

1-(7-ヒドロキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)エタノンの作用機序には、特定の分子標的および経路との相互作用が含まれます。ヒドロキシ基は、生物学的分子と水素結合を形成することができ、エタノン基は、体内でさまざまな化学反応に関与することができます。これらの相互作用は、酵素、受容体、およびその他のタンパク質の活性を調節することができ、その観察された効果につながります。

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference(s)
1-(7-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone C7-OH, C2-ethanone ~207.24 (estimated) Under investigation -
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone C6,OCH3, C7,OCH3, C2-ethanone 251.29 HIV-1 RT inhibition (IC50: 12 µM)
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone C7-Br, C2-trifluoroethanone 306.98 Not reported
1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1H)-yl)ethanone C7-NH2, C4-dimethyl, C2-ethanone 218.29 CD44 antagonism (theoretical)
2-((4-Chlorophenyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone C2-(4-Cl-phenyl)amino, C2-ethanone 298.78 K2P channel modulation (in silico)
1-(1-Allyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone C1-allyl, C6,OCH3, C7,OCH3 275.34 Synthetic intermediate

Physicochemical Properties

  • Solubility: Hydroxy and amino substituents improve aqueous solubility compared to halogenated or methoxy analogs .
  • Melting Points: Methoxy-substituted analogs (e.g., 4-(4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoyl)benzamide) exhibit higher melting points (177–195°C) due to crystalline packing, while allyl derivatives remain as oils .

生物活性

1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a compound of significant interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Name : 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.20 g/mol

1. Antioxidant Activity

Research has indicated that compounds similar to 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.

CompoundIC50 (µM)Reference
1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone25.0
Emodin9.42

2. Neuroprotective Effects

Studies suggest that the compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems and reduce neuronal apoptosis.

3. Antitumor Activity

Preliminary studies have shown that derivatives of the isoquinoline structure can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)15.0Apoptosis induction
HCT116 (Colon Cancer)12.5Cell cycle arrest

1. Modulation of Enzymatic Activity

The compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes.

2. Interaction with Receptors

Research indicates that it may act as a modulator for certain neurotransmitter receptors, enhancing their activity and contributing to its neuroprotective effects.

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone resulted in improved cognitive function following induced oxidative stress. Behavioral tests showed significant improvements compared to control groups.

Case Study 2: Antitumor Efficacy

In vitro studies using human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone and its derivatives?

  • Methodological Answer : The compound can be synthesized via acetylation of tetrahydroisoquinoline precursors. For example, acetic anhydride is reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in anhydrous pyridine under reflux, followed by purification via silica gel chromatography (MeOH:CH₂Cl₂) to yield the acetylated product . Adjustments to substituents (e.g., hydroxy vs. methoxy groups) require careful selection of protecting groups and reaction conditions to avoid side reactions.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and conformer ratios, as slow interconversion of conformers can be observed in room-temperature NMR spectra . Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1643 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity .

Q. How do substitution patterns on the tetrahydroisoquinoline core influence biological activity?

  • Methodological Answer : Substituents like methoxy or hydroxy groups at positions 6 and 7 significantly modulate activity. For instance, 6,7-dimethoxy analogs exhibit enhanced HIV-1 reverse transcriptase inhibition due to improved hydrophobic interactions with target proteins, while hydroxyl groups may enhance solubility and binding affinity to receptors like CD44 .

Advanced Research Questions

Q. What computational strategies are used to predict the binding affinity of derivatives to biological targets?

  • Methodological Answer : Molecular docking and free energy perturbation (FEP) calculations are employed to model interactions with targets like CD44. For example, derivatives with hydroxy or amino substituents show high theoretical affinity by stabilizing protein conformational dynamics via hydrogen bonding and hydrophobic interactions . Tools like Schrödinger Suite or AutoDock Vina are used for virtual screening and binding pose validation.

Q. How can pharmacokinetic properties (e.g., CYP inhibition, lipophilicity) be optimized in this compound class?

  • Methodological Answer : Reducing lipophilicity through polar substituents (e.g., hydroxy groups) minimizes CYP3A4 inhibition, as demonstrated in N-type calcium channel blockers . Co-crystallization with solubility-enhancing agents (e.g., LY3154207 co-crystals) improves bioavailability without compromising potency .

Q. What challenges arise in conformational stability during synthesis, and how are they addressed?

  • Methodological Answer : Dynamic interconversion of boat and chair conformers in solution can complicate NMR analysis. Low-temperature NMR or X-ray crystallography resolves these issues. For example, LY3154207 adopts a boat conformation critical for D1 receptor binding, confirmed via crystallographic studies .

Q. How are structure-activity relationships (SAR) analyzed for HIV-1 RT inhibition in this series?

  • Methodological Answer : Systematic substitution at the phenyl ring (e.g., electron-withdrawing groups like Cl at ortho positions) enhances inhibition. Compounds with para-substituted electron-withdrawing groups show >70% inhibition at 100 μM, validated via enzyme-linked immunosorbent assays (ELISA) and molecular docking into the NNIBP (non-nucleoside inhibitor binding pocket) .

Key Research Findings

  • Pharmacological Potential : Derivatives act as CD44 antagonists, HIV-1 RT inhibitors, and dopamine D1 receptor modulators, with therapeutic potential in oncology and neurology .
  • Synthetic Flexibility : Modular synthesis allows for rapid generation of analogs via one-step acetylation or nucleophilic substitution .
  • Computational Validation : In silico models correlate substituent effects with target affinity, guiding lead optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。